molecular formula C12H9F3N2O B1391151 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine CAS No. 1214389-33-9

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1391151
CAS No.: 1214389-33-9
M. Wt: 254.21 g/mol
InChI Key: WWRNQUOVCZGLFC-UHFFFAOYSA-N
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Description

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with a trifluoromethylating agent, followed by the introduction of a methoxy group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be employed to enhance efficiency and reduce production costs. The purification process typically involves crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)-2-(trifluoromethyl)pyridine: Lacks the methoxy group, which can affect its reactivity and binding properties.

    6-Methoxy-2-(trifluoromethyl)pyridine: Lacks the pyridinyl group, which can influence its biological activity.

    6-Methoxy-3-(pyridin-3-yl)pyridine: Lacks the trifluoromethyl group, which can impact its metabolic stability and binding affinity.

Uniqueness

6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group and pyridinyl group contribute to its reactivity and binding interactions.

Properties

IUPAC Name

6-methoxy-3-pyridin-3-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-10-5-4-9(8-3-2-6-16-7-8)11(17-10)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNQUOVCZGLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CN=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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